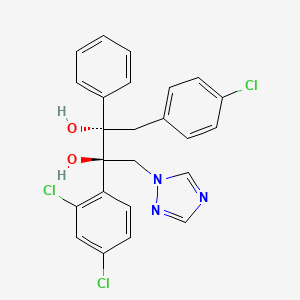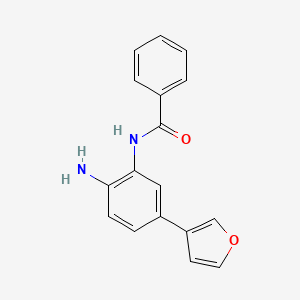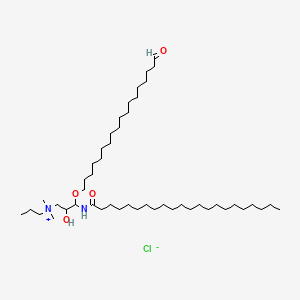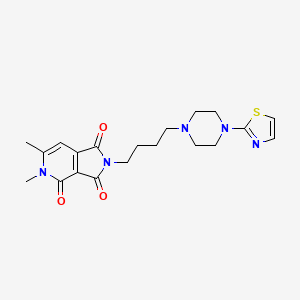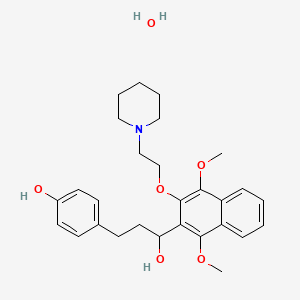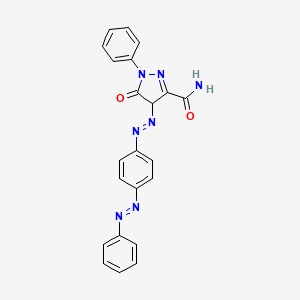
Bis(1,4-diethyl-5-((1-ethyl-2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,4-dietil-5-((1-etil-2-fenil-1H-indol-3-il)azo)-1H-1,2,4-triazolio) tetraclorozincato(2-) es un complejo compuesto orgánico-inorgánico. Presenta una estructura única que combina colorantes azoicos y sales de triazolio con un anión zincato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis(1,4-dietil-5-((1-etil-2-fenil-1H-indol-3-il)azo)-1H-1,2,4-triazolio) tetraclorozincato(2-) típicamente involucra múltiples pasos:
Formación del colorante azoico: El componente del colorante azoico se puede sintetizar mediante una reacción de diazotación seguida de acoplamiento azoico.
Síntesis de la sal de triazolio: La sal de triazolio se puede preparar mediante la alquilación de un derivado de triazol.
Complejación con zincato: El paso final involucra la complejación del compuesto azo-triazolio con una sal de zincato en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para el rendimiento y la pureza, y garantizar la seguridad y el cumplimiento ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo azo.
Reducción: Las reacciones de reducción también pueden ocurrir, potencialmente rompiendo el enlace azo.
Sustitución: Las reacciones de sustitución pueden tener lugar en el anillo de triazolio o en la porción de indol.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes reductores: Como borohidruro de sodio o polvo de zinc.
Solventes: Solventes orgánicos como etanol, metanol o diclorometano.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo azo podría producir las aminas correspondientes.
Aplicaciones Científicas De Investigación
Química
Química de los colorantes: El compuesto podría utilizarse en el desarrollo de nuevos colorantes con propiedades específicas.
Catálisis: Podría servir como catalizador o precursor de catalizador en reacciones orgánicas.
Biología y medicina
Tinción biológica: Posible uso en la tinción de tejidos biológicos para análisis microscópicos.
Fármacos: Exploración de su actividad biológica para posibles aplicaciones terapéuticas.
Industria
Ciencia de los materiales: Uso en el desarrollo de nuevos materiales con propiedades ópticas o electrónicas únicas.
Mecanismo De Acción
El mecanismo por el cual Bis(1,4-dietil-5-((1-etil-2-fenil-1H-indol-3-il)azo)-1H-1,2,4-triazolio) tetraclorozincato(2-) ejerce sus efectos dependería de su aplicación específica. Por ejemplo, en química de colorantes, el grupo azo es responsable de las propiedades de color del compuesto. En aplicaciones biológicas, el compuesto podría interactuar con componentes celulares a través de la unión o reacciones químicas.
Comparación Con Compuestos Similares
Compuestos similares
Colorantes azoicos: Compuestos con grupos azo similares.
Sales de triazolio: Compuestos con estructuras de triazolio similares.
Complejos de zincato: Otros compuestos que presentan aniones zincato.
Unicidad
La singularidad de Bis(1,4-dietil-5-((1-etil-2-fenil-1H-indol-3-il)azo)-1H-1,2,4-triazolio) tetraclorozincato(2-) radica en su combinación de estos tres componentes, ofreciendo potencialmente propiedades y aplicaciones únicas que no se encuentran en compuestos más simples.
Propiedades
Número CAS |
85392-70-7 |
|---|---|
Fórmula molecular |
C44H50Cl4N12Zn |
Peso molecular |
954.1 g/mol |
Nombre IUPAC |
(2,4-diethyl-1,2,4-triazol-4-ium-3-yl)-(1-ethyl-2-phenylindol-3-yl)diazene;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C22H25N6.4ClH.Zn/c2*1-4-26-16-23-28(6-3)22(26)25-24-20-18-14-10-11-15-19(18)27(5-2)21(20)17-12-8-7-9-13-17;;;;;/h2*7-16H,4-6H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
MTWCEKJEEWYENC-UHFFFAOYSA-J |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=NN4CC)CC.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)

